molecular formula C15H12BrClO4 B2531457 3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzoic acid CAS No. 872197-09-6

3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzoic acid

Cat. No.: B2531457
CAS No.: 872197-09-6
M. Wt: 371.61
InChI Key: GXLNWCKEJLPGPO-UHFFFAOYSA-N
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Description

3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The scalability of the synthetic route and the availability of starting materials are key considerations in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy groups can also influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzoic acid is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with methoxy groups provides a distinct chemical profile that can be leveraged in various applications .

Properties

IUPAC Name

3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO4/c1-20-13-7-10(15(18)19)6-12(16)14(13)21-8-9-2-4-11(17)5-3-9/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLNWCKEJLPGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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